

Application Notes and Protocols for Borussertib in Cancer Cell Lines

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Borussertib is a first-in-class, covalent-allosteric inhibitor of the protein kinase AKT (also known as protein kinase B or PKB) with high potency and selectivity.[1][2] As a critical node in the PI3K/AKT/mTOR signaling pathway, AKT is frequently overactivated in a multitude of human cancers, playing a key role in promoting cell proliferation, survival, and metabolism.[3] [4] Borussertib's unique mechanism of action, which involves irreversibly binding to a pocket between the pleckstrin homology (PH) and kinase domains of AKT, stabilizes an inactive conformation of the enzyme.[4] This covalent-allosteric inhibition offers a promising therapeutic strategy for cancers harboring genetic alterations in the PI3K/AKT pathway.[5]

These application notes provide a summary of effective **Borussertib** concentrations in various cancer cell lines and detailed protocols for key experimental assays to evaluate its biological activity.

Data Presentation: Efficacy of Borussertib in Cancer Cell Lines

The antiproliferative activity of **Borussertib** has been evaluated across a panel of human cancer cell lines, demonstrating a wide range of efficacy that often correlates with the underlying genetic makeup of the PI3K/AKT pathway in these cells. The following table



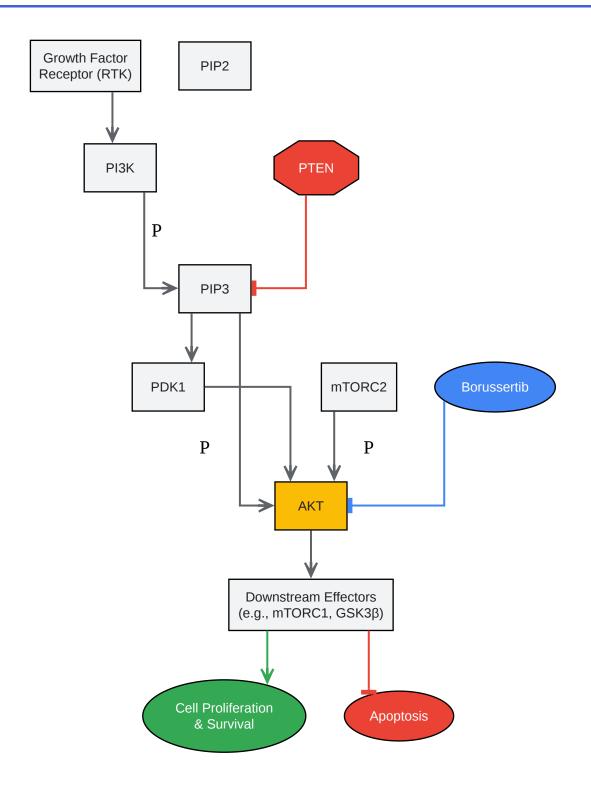
summarizes the half-maximal effective concentration (EC50) values for **Borussertib** in various cancer cell lines.

Cell Line	Cancer Type	EC50 (nM)	Reference
ZR-75-1	Breast	5 ± 1	[4]
T-47D	Breast	48 ± 15	[4]
MCF-7	Breast	277 ± 90	[4]
BT-474	Breast	373 ± 54	[4]
AN3-CA	Endometrium	191 ± 90	[4]
KU-19-19	Bladder	7770 ± 641	[4]

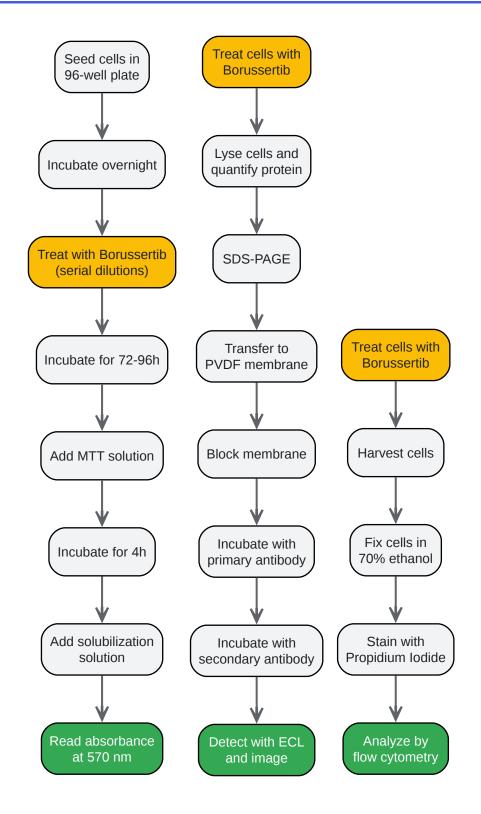
Signaling Pathway

Borussertib targets the PI3K/AKT/mTOR signaling pathway. Upon activation by growth factors, receptor tyrosine kinases (RTKs) activate phosphoinositide 3-kinase (PI3K), which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[6] PIP3 recruits AKT to the plasma membrane, where it is activated through phosphorylation by PDK1 and mTORC2.[6] Activated AKT then phosphorylates a multitude of downstream substrates, promoting cell growth, proliferation, and survival, while inhibiting apoptosis.[7] **Borussertib**, by locking AKT in an inactive state, effectively blocks these downstream signaling events.[4]









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